molecular formula C17H14BrFN2S B2563543 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide CAS No. 1039432-91-1

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide

Cat. No.: B2563543
CAS No.: 1039432-91-1
M. Wt: 377.28
InChI Key: MPTCZCSIDBFGLG-UHFFFAOYSA-M
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Description

7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential biological activities. The core structure of this compound incorporates an imidazo[2,1-b]thiazole scaffold, which is a privileged structure in drug discovery known to exhibit a wide range of pharmacological properties . Thiazole and fused imidazothiazole derivatives are present in more than 18 FDA-approved drugs and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal effects . Specific research on structurally related molecules highlights the potential of this compound class. For instance, imidazo[2,1-b]thiazole conjugates have been identified as potent microtubule-targeting agents, demonstrating significant antiproliferative activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . These conjugates can inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis, making them valuable tools for investigating new anticancer therapies . Furthermore, such fused heterocyclic systems are frequently explored for their antimicrobial properties against a range of bacterial and fungal pathogens . Researchers can utilize this bromide salt as a key intermediate for synthesizing more complex molecules or as a reference standard in biological screening assays to explore its specific mechanism of action and therapeutic potential. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCZCSIDBFGLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.

    Introduction of the 4-Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazole ring with a suitable alkylating agent, such as methyl bromide, to form the bromide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or other reducible functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves the reaction of specific precursors under controlled conditions. The compound typically exhibits a stable crystalline form, which is crucial for its characterization and subsequent applications in research.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that related thiazole derivatives showed promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MCF7 cells). The mechanism of action is thought to involve interference with cellular pathways critical for cancer cell survival and proliferation .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare its properties with those of structurally similar compounds. Below is a summary table highlighting key features:

Compound NameAntimicrobial ActivityAnticancer ActivitySynthesis Yield (%)
7-(4-fluorophenyl)-5-phenyl-3,7-dihydro... BromideModerateHigh82
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideHighModerate75
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)...HighHigh85

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Structural Features References
7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide (Target Compound) 4-Fluorophenyl (7), Phenyl (5) 377.28 g/mol Cationic core, bromide counterion
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide 4-Fluorophenyl (5), Hydroxy (5) 393.28 g/mol Additional hydroxy group, partially saturated core
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Chlorophenyl (4), Fluorophenyl (5) Not reported Chlorophenyl substitution, triazole moiety
Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide Ethoxycarbonylmethyl (3) Not reported Ester functional group, hydrobromide salt
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Aldehyde (5) Not reported Aldehyde substituent, neutral form

Key Observations:

Hydroxy-Substituted Analog () : The addition of a hydroxy group at position 5 introduces hydrogen-bonding capability, which may enhance solubility or alter intermolecular interactions in crystal packing. The partially saturated core in this compound could also reduce planarity, affecting π-π stacking interactions .

This suggests that halogen size (Cl vs. F) has minimal impact on crystal packing in this scaffold .

The hydrobromide salt form in the ester derivative may improve crystallinity compared to the neutral aldehyde analog .

Crystallographic Insights

  • The use of SHELXL software () for crystal structure refinement is critical for comparing isostructural compounds.

Biological Activity

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide (CAS Number: 1039432-91-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₄BrFN₂S
  • Molecular Weight : 377.3 g/mol
  • Structure : The compound features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl and a phenyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation :
    • Similar compounds have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation enhances inhibitory neurotransmission, which is beneficial in treating anxiety and seizure disorders .
  • Inhibition of Carbonic Anhydrase :
    • Research indicates that imidazo[2,1-b]thiazole derivatives exhibit inhibition of carbonic anhydrase (CA) isoforms. This inhibition is significant in cancer therapy, as certain isoforms are associated with tumor progression .
  • Antiproliferative Activity :
    • Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The presence of fluorinated aryl groups has been linked to enhanced activity due to increased lipophilicity and binding affinity to target proteins .

Biological Evaluation

A series of studies have evaluated the biological activity of this compound and related derivatives:

In Vitro Studies

  • GABA-A Receptor Activity :
    • A study identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs with improved metabolic stability compared to other compounds. This suggests that modifications on the imidazo[2,1-b]thiazole scaffold could yield similar or enhanced receptor interactions .
  • Carbonic Anhydrase Inhibition :
    • The compound was screened against human carbonic anhydrase isoforms (hCA I, hCA II). While some derivatives showed significant inhibition (Ki values ranging from 57.7 to 79.9 µM), the original compound's specific activity needs further exploration .
  • Antiproliferative Effects :
    • Compounds structurally related to the imidazo[2,1-b]thiazole framework were tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: GABA-A Receptor Modulation

In a study involving a series of benzimidazole derivatives, modifications led to enhanced interaction with the GABA-A receptor. The introduction of fluorine atoms was noted to improve metabolic stability and receptor affinity, suggesting a similar potential for this compound.

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameMechanism of ActionKi Value (µM)Reference
9aeCA Inhibition57.7
9bbCA Inhibition76.4
9caCA Inhibition79.9
2-(4-FP)-1H-Benzo[d]imidazoleGABA-A PAMN/A

Q & A

Q. What are the optimized synthetic routes for 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide?

Methodological Answer: The compound can be synthesized via a multi-step route:

Ring closure : Reflux 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol to yield ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide .

Hydrazide formation : React the intermediate with hydrazine hydrate in ethanol under reflux to form 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide .

Thiocarbamoylation : Treat the hydrazide with substituted isothiocyanates in ethanol under reflux for 3 hours, followed by purification via recrystallization or hot ethanol washing .

Q. Key Parameters :

  • Reflux time: 3–5 hours.
  • Solvent: Absolute ethanol (anhydrous conditions critical for yield).
  • Purification: Recrystallization from ethanol improves purity (>95% by elemental analysis) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • FT-IR : Confirm functional groups (e.g., ν(C=O) at ~1679 cm⁻¹, ν(C=N) at ~1554 cm⁻¹) .
  • NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and imidazo-thiazole protons (δ 4.1–5.3 ppm, dihydro protons) .
  • Elemental Analysis : Verify C, H, N, S, and Br content (deviation <0.4% from theoretical values) .
  • HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What solvent systems are optimal for purification via recrystallization?

Methodological Answer: Ethanol is preferred due to its moderate polarity and solubility profile:

  • Hot ethanol : Dissolves impurities while the target compound precipitates upon cooling .
  • Mixed solvents : Ethanol/ethyl acetate (1:1) can improve crystal quality for X-ray diffraction studies .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

Methodological Answer: Use SHELXL with the following protocols:

Twin refinement : If twinning is detected (common in imidazo-thiazole derivatives), apply the TWIN/BASF commands .

Displacement parameters : Anisotropic refinement for non-hydrogen atoms; isotropic for H-atoms constrained using HFIX .

Validation : Check R-factor convergence (R1 < 0.05 for high-resolution data) and ADDSYM/PLATON for missed symmetry .

Q. How to investigate structure-activity relationships (SAR) for acetylcholinesterase inhibition?

Methodological Answer:

Derivatization : Synthesize analogs with substituents at the 3- and 5-positions (e.g., alkyl, aryl groups) .

In vitro assays : Measure IC₅₀ values using Ellman’s method (acetylthiocholine hydrolysis monitored at 412 nm) .

Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 1ACJ). Key residues: Trp286 (π-π stacking with fluorophenyl), Ser203 (hydrogen bonding) .

Q. SAR Insights :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding affinity by 2–3× compared to unsubstituted analogs .

Q. What strategies mitigate low yields during thiocarbamoylation reactions?

Methodological Answer:

  • Catalyst optimization : Use a trace of acetic acid to protonate the hydrazide intermediate, accelerating nucleophilic attack .
  • Temperature control : Maintain reflux at 80–85°C to avoid side reactions (e.g., hydrazide decomposition).
  • Workup : Quench with ice-water to precipitate the product, minimizing solvent loss .

Q. How to analyze conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts (Gaussian 16). Compare experimental vs. computed δ values (<0.3 ppm deviation acceptable) .
  • Dynamic effects : Consider rotameric equilibria or solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

Q. What computational tools predict metabolic stability of this compound?

Methodological Answer:

  • SwissADME : Predict CYP450 metabolism (e.g., CYP3A4/2D6 liability).
  • MetaSite : Identify potential sites of glucuronidation or sulfation (e.g., imidazo-thiazole nitrogen) .

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